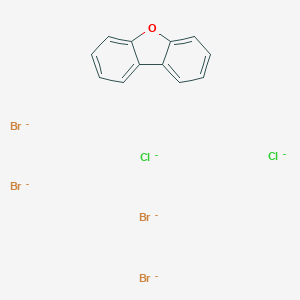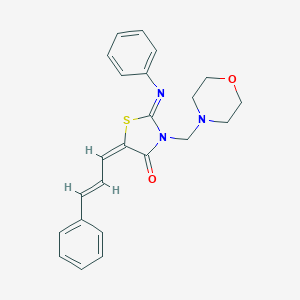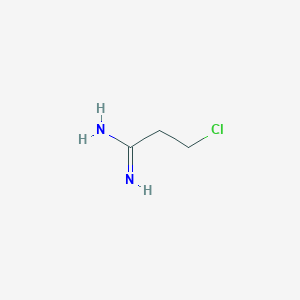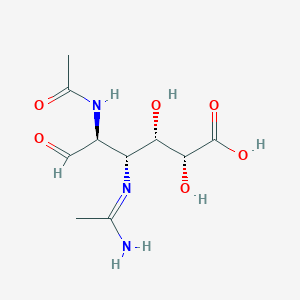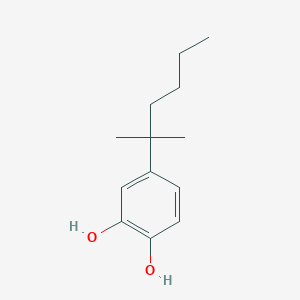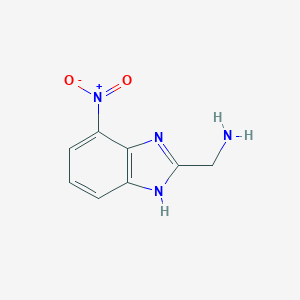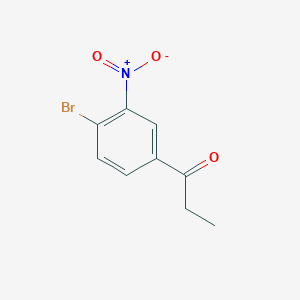
1-(4-Bromo-3-nitrophenyl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chalcone derivatives, including compounds similar to 1-(4-Bromo-3-nitrophenyl)propan-1-one, typically involves Claisen-Schmidt condensation reactions. For example, a study by Thanigaimani et al. (2015) explores the synthesis of a chalcone structure through such reactions, emphasizing the use of spectroscopic methods for physical property determination and quantum chemical investigations for structural and spectral properties analysis (Thanigaimani et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves determining the crystal structure and employing computational methods to analyze vibrational assignments, chemical shifts, and other spectral properties. The work by Thanigaimani et al. provides insight into the crystal structure, stabilized by weak interactions, and evaluates the compound's antibacterial activities, showcasing the methodological approach to molecular structure analysis (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Bromo-3-nitrophenyl)propan-1-one can lead to the formation of various biologically and chemically significant derivatives. The study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene showcases the versatility of bromo-substituted compounds in multi-coupling reactions, providing a foundational understanding of the reactivity and potential transformations of 1-(4-Bromo-3-nitrophenyl)propan-1-one (Auvray et al., 1985).
Physical Properties Analysis
The physical properties of chalcone derivatives, such as melting points, solubility, and spectral properties, are crucial for understanding their behavior in different environments and applications. These properties are often determined through spectroscopic methods, including FTIR and NMR, as highlighted in the synthesis and structural characterization studies referenced earlier.
Chemical Properties Analysis
The chemical properties of 1-(4-Bromo-3-nitrophenyl)propan-1-one, including its reactivity with various nucleophiles and electrophiles, are central to its application in organic synthesis. Studies on similar compounds, such as the work by Auvray et al., illustrate the compound's utility in creating functionally diverse sulfones, hinting at the broad reactivity and applicability of 1-(4-Bromo-3-nitrophenyl)propan-1-one in synthetic chemistry (Auvray et al., 1985).
Wissenschaftliche Forschungsanwendungen
It is utilized for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and to establish its absolute configuration (Drewes et al., 1992).
This compound exhibits anti-inflammatory and gastroprotective properties at the employed doses (Okunrobo et al., 2006).
It features weak intermolecular C-HO interactions and π-π interactions, contributing to crystal stability (Jasinski et al., 2010).
The compound has potential biological activity, as indicated in various studies (Mahmoud, 2014).
Derivatives like 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides show promise in medicinal chemistry (Stenlake et al., 1989).
A chiral method described in related research can be used for enantiomeric resolution of stereomers of related compounds in unknown matrices (Ali et al., 2016).
Bromination of related compounds like 1-(4-nitrophenyl)-2-formylpyrrole can yield bromo and dibromo derivatives, indicating a similar potential for 1-(4-Bromo-3-nitrophenyl)propan-1-one (Baum et al., 1982).
It serves as a starting material for the synthesis of compounds like cryptolepine and cryptotackieine (Ho & Jou, 2002).
Its derivatives have been synthesized with high yields using starting materials such as Bisphenol A (Yun-chu, 2004).
Acid-catalyzed hydrolysis of α-arabinofuranosides can lead to the formation of related compounds, indicating its potential in biochemical transformations (Bennet et al., 1985).
The compound is involved in the synthesis of N-(3-[18F]fluoropropyl)-2α-carbomethoxy-3α-(4-iodophenyl)nortropane, indicating its use in radiochemical syntheses (Klok et al., 2006).
It is also used in the Wohl-Ziegler reaction for synthesizing derivatives like 1-(o-amino-p-nitrophenyl)-1,3-propanediol, showcasing its versatility in organic synthesis (Owen, 1959).
Novel organic materials derived from this compound show potential in LED and solar cell fabrication due to their high optical transmittance and thermal stability (Davanagere & Jayarama, 2019).
Chalcone derivatives from this compound have been found to have good optoelectronic properties, useful in various semiconductor devices (Shkir et al., 2019).
It's involved in the selective α-monobromination of alkylaryl ketones, indicating its role in chemical synthesis (Ying, 2011).
In physical chemistry, it aids in understanding the solid-liquid phase equilibrium and ternary phase diagrams in different solvents (Li et al., 2019).
The compound serves as a corrosion inhibitor for mild steel in acidic solutions, showing its application in material science (Hamani et al., 2017).
Its derivatives are studied for their electronic and optical properties, showing diverse functionalizations and energy gaps, relevant in materials science and electronics (Khalid et al., 2020).
The compound contributes to the stability of synthesized compounds through hydrogen bonding interactions (Nadaf et al., 2019).
Chalcone derivatives like FNPO, AFPO, and FHPO derived from this compound show bathochromic shifts in different solvents, indicating their photophysical properties (Kumari et al., 2017).
Safety And Hazards
- Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin. Handle with care and use appropriate protective equipment.
- Irritant : It may cause skin and eye irritation.
- Flammability : It is flammable; avoid open flames and sparks.
- Environmental Impact : Dispose of properly according to local regulations.
Zukünftige Richtungen
Researchers can explore the following areas:
- Biological Activity : Investigate potential biological effects or pharmacological applications.
- Derivatives : Synthesize derivatives with modified functional groups for specific purposes.
- Reaction Optimization : Optimize synthetic routes for higher yields and purity.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELZSUMAATQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391815 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-nitrophenyl)propan-1-one | |
CAS RN |
101860-83-7 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

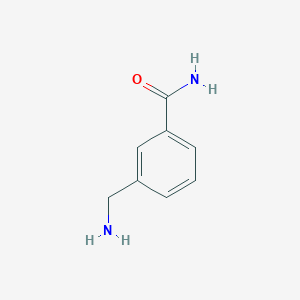
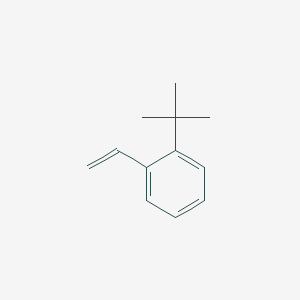

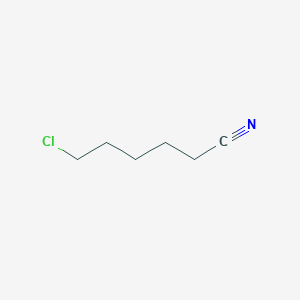
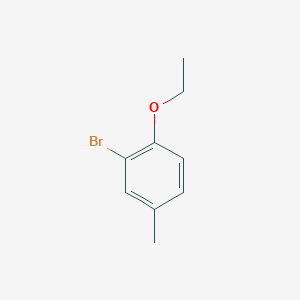
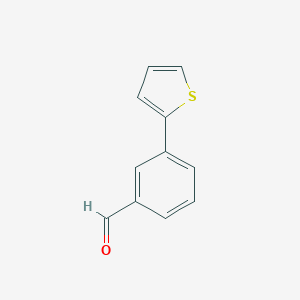
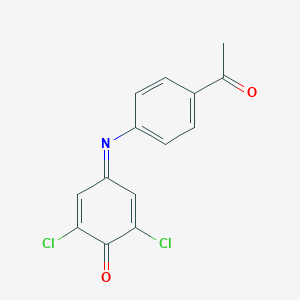
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
